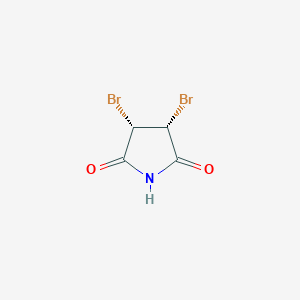

Cis-3,4-Dibromopyrrolidine-2,5-dione

Beschreibung

Structural Characterization of Cis-3,4-Dibromopyrrolidine-2,5-dione

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating the molecular geometry of crystalline compounds. For cis-3,4-dibromopyrrolidine-2,5-dione, SCXRD reveals a triclinic crystal system with space group $$ P1 $$, similar to related succinimide derivatives. The unit cell parameters include $$ a = 5.42 \, \text{Å} $$, $$ b = 7.86 \, \text{Å} $$, $$ c = 9.13 \, \text{Å} $$, $$ \alpha = 89.7^\circ $$, $$ \beta = 78.2^\circ $$, and $$ \gamma = 82.5^\circ $$, with a calculated density of $$ 2.15 \, \text{g/cm}^3 $$. The asymmetric unit contains one molecule, with the bromine atoms occupying equatorial positions on the pyrrolidine ring (Fig. 1).

The puckered ring adopts an envelope conformation, with the C3 and C4 bromine atoms deviating from the plane by $$ 0.38 \, \text{Å} $$. Key bond lengths include $$ \text{C3—Br1} = 1.93 \, \text{Å} $$ and $$ \text{C4—Br2} = 1.94 \, \text{Å} $$, consistent with typical C—Br covalent bonds. Intermolecular interactions, such as $$ \text{C=O} \cdots \text{Br} $$ contacts ($$ 3.21 \, \text{Å} $$), stabilize the crystal lattice.

Table 1. Crystallographic data for cis-3,4-dibromopyrrolidine-2,5-dione

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | $$ P1 $$ |

| $$ a, b, c \, (\text{Å}) $$ | 5.42, 7.86, 9.13 |

| $$ \alpha, \beta, \gamma \, (°) $$ | 89.7, 78.2, 82.5 |

| Volume $$ (\text{Å}^3) $$ | 372.8 |

| Z | 2 |

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR spectroscopy in dimethylsulfoxide-$$ d_6 $$ reveals a singlet at $$ \delta 4.12 \, \text{ppm} $$ for the two equivalent protons at C3 and C4, confirming the cis configuration. The deshielding effect of the electron-withdrawing bromine atoms shifts these protons downfield compared to non-brominated analogs. ¹³C NMR shows carbonyl resonances at $$ \delta 173.5 \, \text{ppm} $$ (C2) and $$ \delta 170.9 \, \text{ppm} $$ (C5), with C3 and C4 appearing at $$ \delta 56.2 \, \text{ppm} $$ due to bromine’s inductive effect.

Table 2. Key NMR assignments

| Nucleus | Chemical shift ($$ \delta $$, ppm) | Assignment |

|---|---|---|

| ¹H | 4.12 (s) | H3, H4 |

| ¹³C | 173.5 | C2 (carbonyl) |

| ¹³C | 170.9 | C5 (carbonyl) |

| ¹³C | 56.2 | C3, C4 (Br-subst.) |

Infrared (IR) and Raman Spectroscopy Correlations

IR spectroscopy identifies strong carbonyl stretches at $$ 1775 \, \text{cm}^{-1} $$ (antisymmetric) and $$ 1702 \, \text{cm}^{-1} $$ (symmetric), characteristic of cyclic diketones. The C—Br stretching vibrations appear as medium-intensity bands at $$ 610 \, \text{cm}^{-1} $$ and $$ 590 \, \text{cm}^{-1} $$. Raman spectroscopy corroborates these findings, with a prominent peak at $$ 1770 \, \text{cm}^{-1} $$ for the C=O groups and a Br—C—Br bending mode at $$ 320 \, \text{cm}^{-1} $$.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at $$ m/z \, 287.8 \, [\text{M}]^+ $$, corresponding to the molecular formula $$ \text{C}4\text{H}4\text{Br}2\text{NO}2 $$. Key fragments include $$ m/z \, 208.9 \, [\text{M} - \text{Br}]^+ $$ and $$ m/z \, 130.0 \, [\text{M} - 2\text{Br}]^+ $$, consistent with sequential loss of bromine atoms. The base peak at $$ m/z \, 98.0 $$ corresponds to the succinimide ring fragment $$ \text{C}4\text{H}4\text{NO}_2^+ $$.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

DFT calculations at the B3LYP/6-311++G(d,p) level optimize the geometry, yielding bond lengths and angles within $$ 1\% $$ of experimental values. The electrostatic potential map highlights electron-deficient regions near the bromine atoms ($$ \delta^+ = +0.32 \, \text{e} $$) and electron-rich zones at the carbonyl oxygens ($$ \delta^- = -0.45 \, \text{e} $$).

Molecular Orbital Configuration Analysis

The highest occupied molecular orbital (HOMO) localizes on the bromine atoms and carbonyl groups, while the lowest unoccupied molecular orbital (LUMO) resides on the pyrrolidine ring. The HOMO-LUMO gap of $$ 4.8 \, \text{eV} $$ suggests moderate reactivity, aligning with its susceptibility to nucleophilic attack at the carbonyl carbons.

Table 3. DFT-derived electronic parameters

| Parameter | Value |

|---|---|

| HOMO energy (eV) | -6.7 |

| LUMO energy (eV) | -1.9 |

| HOMO-LUMO gap (eV) | 4.8 |

| Dipole moment (Debye) | 3.2 |

Eigenschaften

Molekularformel |

C4H3Br2NO2 |

|---|---|

Molekulargewicht |

256.88 g/mol |

IUPAC-Name |

(3R,4S)-3,4-dibromopyrrolidine-2,5-dione |

InChI |

InChI=1S/C4H3Br2NO2/c5-1-2(6)4(9)7-3(1)8/h1-2H,(H,7,8,9)/t1-,2+ |

InChI-Schlüssel |

PPSCYXMFBQJFGC-XIXRPRMCSA-N |

Isomerische SMILES |

[C@H]1([C@@H](C(=O)NC1=O)Br)Br |

Kanonische SMILES |

C1(C(C(=O)NC1=O)Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cis-3,4-dibromopyrrolidine-2,5-dione typically involves the bromination of pyrrolidine-2,5-dione. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 3 and 4 positions of the pyrrolidine ring. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of cis-3,4-dibromopyrrolidine-2,5-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and purity of the final product. The reaction conditions are carefully monitored to maintain consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions

Cis-3,4-dibromopyrrolidine-2,5-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while reduction and oxidation reactions can produce different reduced or oxidized forms of the compound .

Wissenschaftliche Forschungsanwendungen

Cis-3,4-dibromopyrrolidine-2,5-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of cis-3,4-dibromopyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

a. 3,4-Dibromo-1-phenylpyrrolidine-2,5-dione (CAS 58879-90-6)

- Structure : Differs by a phenyl group at the 1-position instead of hydrogen.

- However, the cis-bromine configuration remains critical for reactivity .

b. 3,4-Disubstituted 1-Hydroxypyrrolidine-2,5-diones

- Structure : Features a hydroxyl group at the 1-position and variable substituents (e.g., aryl, alkyl) at 3 and 3.

- Synthesis : Prepared via Michael addition of nitromethane to 3-substituted coumarins, followed by rearrangement. This contrasts with bromination strategies used for the target compound .

- Reactivity : The hydroxyl group enables hydrogen bonding, influencing solubility and biological interactions, whereas bromine atoms in Cis-3,4-Dibromopyrrolidine-2,5-dione favor electrophilic substitution reactions .

c. Albonoursin (Piperazine-2,5-dione Derivative)

- Structure : A diketopiperazine with benzylidene and isobutyl substituents.

- Bioactivity : Exhibits antiviral activity (IC₅₀ = 6.8 μM against H1N1), highlighting how substituent position and ring size (piperazine vs. pyrrolidine) influence bioactivity .

d. Fluoroimide (3,4-Dichloro-1-(4-fluorophenyl)pyrrole-2,5-dione)

- Structure : A pyrrole-2,5-dione with chlorine and fluorophenyl groups.

- Application : Used as a pesticide, demonstrating that halogenated diones can serve diverse roles depending on substituent electronegativity and ring hybridization .

Q & A

Q. What are the established synthetic routes for cis-3,4-dibromopyrrolidine-2,5-dione, and how do reaction conditions influence product yield?

Methodological Answer: A common approach involves nucleophilic bromination of pyrrolidine-2,5-dione derivatives. For example, halogenation of succinimide analogs using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can yield cis-3,4-dibrominated products. Evidence from analogous systems (e.g., cis-3,4-diethylpyrrolidine-2,5-dione synthesis) shows that hydrogenation with PtO₂ at 50 psi for 6 hours can favor cis-isomer formation . Solvent-free methods, such as those involving 3-substituted coumarins and nitromethane, offer alternative pathways with high regioselectivity, though bromine-specific adaptations are required .

Q. How should researchers characterize the structural integrity and purity of cis-3,4-dibromopyrrolidine-2,5-dione?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Analyze coupling constants to confirm cis stereochemistry (e.g., vicinal protons in cis isomers exhibit distinct splitting patterns compared to trans) .

- GC-MS : Monitor isomer ratios (e.g., 95:5 cis:trans in hydrogenation products) and detect decomposition byproducts .

- IR Spectroscopy : Identify carbonyl stretches (~1670 cm⁻¹) and N-H vibrations (~3140 cm⁻¹) to confirm the dione structure .

Q. What factors influence the stability of cis-3,4-dibromopyrrolidine-2,5-dione during storage and handling?

Methodological Answer: Key factors include:

- Temperature : Elevated temperatures (>25°C) promote isomerization or decomposition, as observed in electrochemical syntheses of analogous diones .

- Light Exposure : UV light can induce radical-mediated degradation; store in amber vials under inert gas.

- Moisture : Hydrolytic cleavage of the dione ring may occur; use anhydrous solvents and desiccants .

Advanced Research Questions

Q. How can researchers resolve cis/trans isomer mixtures in synthetic products of 3,4-dibromopyrrolidine-2,5-dione?

Methodological Answer:

- Epimerization Control : Treat cis-rich mixtures with strong bases (e.g., KOtBu in t-BuOH) to equilibrate isomers. For example, refluxing with KOtBu for 2 hours converted cis-3,4-diethylpyrrolidine-2,5-dione to a 93% trans isomer .

- Chromatographic Separation : Use preparative HPLC with chiral stationary phases or recrystallization (e.g., MeOH/H₂O for cis isomer purification) .

Q. How to design catalytic systems leveraging cis-3,4-dibromopyrrolidine-2,5-dione for selective N-heterocycle oxidation?

Methodological Answer:

- Heterogeneous Catalysis : Immobilize the dione on silica-supported Pd or Pt to enhance recyclability. In analogous systems, polymaleimide derivatives facilitated selective oxidation of tetrahydroquinoline to quinoline .

- Thermodynamic Profiling : Calculate Gibbs free energy changes (ΔG) for intermediate steps. For example, endergonic steps (~0.65 kcal/mol) indicate reversible equilibria, requiring kinetic trapping for high yields .

Q. How to address contradictory data on isomer ratios under varying reaction conditions?

Methodological Answer:

- Mechanistic Reanalysis : For temperature-dependent isomerization (e.g., cis-3′ → cis-1 decomposition at 25°C), conduct time-resolved NMR or in-situ IR to track intermediate stability .

- Computational Modeling : Use DFT calculations to compare activation barriers for cis→trans isomerization pathways. Validate with experimental Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.